![molecular formula C16H11BrO3 B2715703 (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one CAS No. 351339-24-7](/img/structure/B2715703.png)
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one
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Description
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one, also known as BRD-K53578709, is a chemical compound that belongs to the class of chalcones. It has been the subject of scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Chemical Applications
Practical Synthesis Approaches
Research on compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals, highlights the importance of developing practical synthesis methods for complex brominated compounds. This approach is crucial for the large-scale production of pharmaceuticals and could be relevant for synthesizing or modifying the compound for various applications (Qiu et al., 2009).
Environmental Impact and Toxicology
Environmental Persistence and Toxicology of Brominated Compounds
Studies on brominated compounds, such as 2,4,6-tribromophenol, highlight the environmental persistence and potential toxicological impacts of such substances. These findings are critical for assessing the environmental risk and safety of related brominated chemicals, including "(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one" (Koch & Sures, 2018).
Antimicrobial and Health-Related Properties
Antimicrobial Activities of Phenolic Compounds
Eugenol, a phenolic compound, has been studied extensively for its broad-spectrum antimicrobial activities against fungi, gram-negative, and gram-positive bacteria. This research provides a foundation for exploring the antimicrobial potential of phenolic and brominated phenyl compounds, suggesting that "(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one" could have similar applications (Marchese et al., 2017).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c17-13-3-1-2-12(9-13)14(18)6-4-11-5-7-15-16(8-11)20-10-19-15/h1-9H,10H2/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJHDFAXIFGSGC-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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